molecular formula C21H18N4O6 B5008905 N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide

N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide

Cat. No. B5008905
M. Wt: 422.4 g/mol
InChI Key: SWHWRTXJGWOMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide, also known as MNX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNX is a member of the nitroaromatic family of compounds, which have been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular targets. This compound has been shown to induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide is its fluorescent properties, which make it a useful tool for the detection of nitroreductase activity in cancer cells. However, this compound is also highly reactive and can be toxic to cells at high concentrations, making it difficult to work with in some experiments.

Future Directions

There are several areas of research that could benefit from further investigation into the properties and applications of N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide. One promising area of research involves the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Another area of research involves the use of this compound as a tool for the detection of nitroreductase activity in vivo, which could lead to the development of non-invasive diagnostic tests for cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular targets.

Synthesis Methods

N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 3,5-dinitrobenzoyl chloride in the presence of a base, followed by the addition of 4-methylphenylamine. This method has been described in detail in the literature and has been shown to yield high purity this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of nitroreductase activity. Nitroreductases are enzymes that play a critical role in the metabolism of nitroaromatic compounds and are often overexpressed in cancer cells. This compound has been shown to be an effective probe for the detection of nitroreductase activity in cancer cells, making it a potentially valuable tool for cancer research.

properties

IUPAC Name

N-(2-methoxyphenyl)-4-(4-methylanilino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6/c1-13-7-9-15(10-8-13)22-20-17(24(27)28)11-14(12-18(20)25(29)30)21(26)23-16-5-3-4-6-19(16)31-2/h3-12,22H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHWRTXJGWOMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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